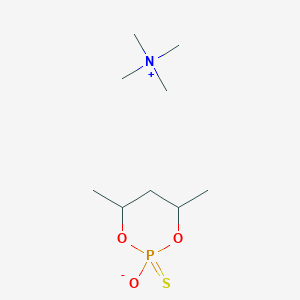![molecular formula C16H18N2O3S B6092606 N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6092606.png)
N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide, commonly known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent and selective binding affinity for the CB1 receptor.
Mechanism of Action
MMB binds to the CB1 receptor with high affinity and acts as a full agonist, activating the receptor and initiating downstream signaling pathways. This results in a variety of physiological and behavioral effects, such as analgesia, appetite stimulation, and altered mood and cognition.
Biochemical and Physiological Effects
MMB has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that MMB can reduce pain perception, increase food intake and body weight, and alter locomotor activity and anxiety-like behavior. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using MMB in lab experiments is its potent and selective binding affinity for the CB1 receptor, which allows researchers to study the effects of CB1 receptor activation in a controlled and specific manner. However, one limitation of using MMB is its high potency and potential for abuse, which requires careful handling and storage to ensure safety.
Future Directions
There are several future directions for research on MMB, including investigating its effects on other physiological and behavioral processes, such as learning and memory, addiction, and inflammation. Additionally, researchers could explore the potential therapeutic applications of MMB, such as in the treatment of chronic pain or appetite disorders. Finally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of MMB and its potential therapeutic applications.
Synthesis Methods
The synthesis of MMB involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 4-(bromomethyl)benzonitrile to form 4-(2-methylphenyl)-1-(4-cyanobutyl)benzene. This intermediate is then reacted with methylsulfonyl chloride to form N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzonitrile, which is subsequently reduced with lithium aluminum hydride to yield MMB.
Scientific Research Applications
MMB has been widely used in scientific research due to its potent and selective binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC in cannabis. Researchers have used MMB to study the effects of CB1 receptor activation on various physiological and behavioral processes, such as pain perception, appetite regulation, and addiction.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-3-4-6-15(12)18-16(19)14-9-7-13(8-10-14)11-17-22(2,20)21/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQTIAWDKKBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(diphenylmethyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092527.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)

![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)


![3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092623.png)
![2-(4-fluorophenyl)-4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092630.png)
